molecular formula C4H10O3 B12671943 1-Deoxy-l-erythritol CAS No. 359875-82-4

1-Deoxy-l-erythritol

Cat. No.: B12671943
CAS No.: 359875-82-4
M. Wt: 106.12 g/mol
InChI Key: YAXKTBLXMTYWDQ-DMTCNVIQSA-N
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Description

1-Deoxy-l-erythritol is a four-carbon sugar alcohol that is structurally similar to erythritol but lacks one hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxy-l-erythritol can be synthesized through several methods. One common approach involves the reduction of 1-deoxy-l-erythrose using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an aqueous or alcoholic solution at room temperature.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound from glucose or other sugar substrates. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-l-erythritol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-deoxy-l-erythrose using mild oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 1-deoxy-l-threitol using stronger reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: 1-Deoxy-l-erythrose

    Reduction: 1-Deoxy-l-threitol

    Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives.

Scientific Research Applications

1-Deoxy-l-erythritol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a sugar substitute for diabetic patients.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.

Mechanism of Action

The mechanism by which 1-deoxy-l-erythritol exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions. Its molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

    Erythritol: A four-carbon sugar alcohol with all hydroxyl groups intact.

    Threitol: Another four-carbon sugar alcohol with a different stereochemistry.

    Xylitol: A five-carbon sugar alcohol commonly used as a sweetener.

Comparison: 1-Deoxy-l-erythritol is unique due to the absence of one hydroxyl group, which affects its chemical reactivity and biological activity. Compared to erythritol, it has different solubility and sweetness properties, making it suitable for specific applications where erythritol may not be ideal.

Properties

CAS No.

359875-82-4

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

(2S,3R)-butane-1,2,3-triol

InChI

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m1/s1

InChI Key

YAXKTBLXMTYWDQ-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@H](CO)O)O

Canonical SMILES

CC(C(CO)O)O

Origin of Product

United States

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